molecular formula C20H12N2O4S B14260778 N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide CAS No. 185454-32-4

N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide

Cat. No.: B14260778
CAS No.: 185454-32-4
M. Wt: 376.4 g/mol
InChI Key: IIRAMQXHWDCCRK-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a thioxanthene core, and a carboxamide functional group, which collectively contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with thioxanthone-1-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)

Major Products Formed

    Reduction: 4-aminophenyl derivative

    Oxidation: Sulfoxide or sulfone derivatives

    Substitution: Various substituted nitrophenyl derivatives

Scientific Research Applications

N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioxanthene core may interact with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)acetamide
  • N-(4-Nitrophenyl)acetohydrazonoyl bromide
  • 1-(4-Nitrophenyl)-2-thioxo-1,2-dihydroquinoline-3-carboxamide

Uniqueness

N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide stands out due to its unique combination of a thioxanthene core and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

CAS No.

185454-32-4

Molecular Formula

C20H12N2O4S

Molecular Weight

376.4 g/mol

IUPAC Name

N-(4-nitrophenyl)-9-oxothioxanthene-1-carboxamide

InChI

InChI=1S/C20H12N2O4S/c23-19-14-4-1-2-6-16(14)27-17-7-3-5-15(18(17)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24)

InChI Key

IIRAMQXHWDCCRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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